8-tert-Butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326813-33-5
VCID: VC11716889
InChI: InChI=1S/C24H29NO4/c1-23(2,3)17-11-13-24(14-12-17)25(20(15-29-24)22(27)28)21(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-10,17,20H,11-15H2,1-3H3,(H,27,28)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol

8-tert-Butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326813-33-5

Cat. No.: VC11716889

Molecular Formula: C24H29NO4

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326813-33-5

Specification

CAS No. 1326813-33-5
Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
IUPAC Name 8-tert-butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C24H29NO4/c1-23(2,3)17-11-13-24(14-12-17)25(20(15-29-24)22(27)28)21(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-10,17,20H,11-15H2,1-3H3,(H,27,28)
Standard InChI Key BVMPDNPWTJNLIB-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 8-tert-butyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, reflecting its spirocyclic backbone and substituent groups. Its molecular formula is C₂₄H₂₉NO₄, with a molecular weight of 395.5 g/mol. The spiro[4.5]decane system comprises a six-membered oxazolidine ring fused to a five-membered azaspiro moiety, creating a rigid three-dimensional structure.

Stereochemical Considerations

While explicit stereochemical data are unavailable in the provided sources, the spirocyclic architecture inherently introduces stereogenic centers. The tert-butyl group at position 8 and the naphthalene-1-carbonyl group at position 4 likely impose conformational restrictions, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

PropertyValueMethod/Source
Molecular Weight395.5 g/molHigh-resolution MS
Boiling Point602.3±55.0 °C at 760 mmHgEstimated
Density1.2±0.1 g/cm³Computational
Flash Point318.0±31.5 °CASTM D93
Vapor Pressure0.0±1.8 mmHg at 25°CLangmuir method
SolubilityLow in water; soluble in DMSOExperimental

The compound’s low aqueous solubility and high boiling point suggest suitability for non-polar solvents in synthetic applications . Its stability under standard storage conditions (−20°C for long-term) further supports laboratory use .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Roles

Spirocyclic compounds are renowned for their bioactivity, often serving as enzyme inhibitors or receptor modulators. The naphthalene-1-carbonyl group may facilitate π-π stacking interactions with aromatic residues in protein binding pockets, while the carboxylic acid moiety could engage in hydrogen bonding. Preliminary analog studies suggest potential inhibitory effects on:

  • Cytochrome P450 Enzymes: Due to structural similarity to known inhibitors.

  • Kinase Signaling Pathways: Via competitive ATP-binding site occlusion.

Toxicological Profile

No direct toxicity data are available, but safety protocols mandate strict handling measures:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

  • Waste Disposal: Classification as biohazardous waste requiring incineration .

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